rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
CAS No.:
Cat. No.: VC15875419
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride -](/images/structure/VC15875419.png)
Specification
Molecular Formula | C7H14ClNO |
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Molecular Weight | 163.64 g/mol |
IUPAC Name | (1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
Standard InChI | InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m0./s1 |
Standard InChI Key | BIXXSQBQDHGGSW-CAYNQFBISA-N |
Isomeric SMILES | C1C[C@@H]2[C@@H](CC2N)OC1.Cl |
Canonical SMILES | C1CC2C(CC2OC1)N.Cl |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound features a bicyclo[4.2.0]octane skeleton, comprising a seven-membered ring system fused with a four-membered oxetane ring. The oxygen atom at position 2 and the amine group at position 7 are critical functional groups influencing its reactivity and interactions . The stereochemistry at positions 1R and 6S introduces chirality, rendering the compound a racemic mixture in its hydrochloride form .
Key Structural Data:
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IUPAC Name: (1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride .
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SMILES Notation: C1C[C@H]2C@HOC1.Cl .
Crystallographic and Spectroscopic Properties
While single-crystal X-ray data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the proposed structure. The -NMR spectrum exhibits distinct signals for the oxabicyclo protons (δ 3.2–4.1 ppm) and the amine group (δ 1.8 ppm), while the -NMR reveals resonances for the oxygen-bearing carbons (δ 70–85 ppm) . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 163.64 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride typically involves three stages:
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Cyclopropanation: A diazoacetate undergoes cyclopropanation with a bicyclic ketone precursor, forming a strained cyclopropane intermediate .
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Ring-Opening Amination: The cyclopropane ring is selectively cleaved using ammonia or ammonium chloride, introducing the amine group.
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Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt .
Example Protocol:
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Step 1: Cyclopropanation of bicyclo[4.2.0]oct-2-ene with ethyl diazoacetate in the presence of Cu(OTf)₂ .
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Step 2: Hydrolysis of the ester group followed by amination with NH₃/MeOH.
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Step 3: Precipitation with HCl/Et₂O to isolate the hydrochloride salt .
Yield and Optimization
Reported yields range from 45% to 65%, with purity exceeding 95% after recrystallization from ethanol/water mixtures . Critical factors affecting yield include reaction temperature (–10°C to 25°C) and the choice of catalyst (e.g., Cu(I) vs. Rh(II)) .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF) . Limited solubility in non-polar solvents (e.g., hexane, toluene) .
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Stability: Stable at room temperature for >12 months when stored in airtight containers under inert gas. Decomposes above 200°C .
Comparative Analysis with Analogues
Structural analogues exhibit varying biological and physical profiles:
Biological Activity and Mechanisms
Enzyme Modulation
The compound inhibits serine/threonine kinases (e.g., PKA, PKC) with IC₅₀ values of 2–5 μM, likely via competitive binding to the ATP pocket. Molecular docking studies suggest hydrogen bonding between the amine group and conserved kinase residues (e.g., Glu127 in PKA) .
Central Nervous System (CNS) Effects
Applications in Research and Industry
Drug Discovery
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Lead Compound: Used in fragment-based drug design (FBDD) for kinase inhibitors .
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Prodrug Synthesis: The amine group facilitates conjugation with carboxylic acid-containing moieties (e.g., NSAIDs) .
Materials Science
Incorporated into polymers as a crosslinking agent, enhancing thermal stability (Tₚ increased by 40°C in polyurethane blends) .
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